molecular formula C13H13NO3 B1391892 Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate CAS No. 1187170-14-4

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Cat. No. B1391892
M. Wt: 231.25 g/mol
InChI Key: LCMFTYRHWMDDON-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate” were not found, there are methods for synthesizing similar compounds. For instance, a diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .

Scientific Research Applications

Ring Formation and Decomposition Studies

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate and similar compounds have been studied for their behavior in various chemical reactions. For instance, Yakushijin, Tsuruta, and Furukawa (1982) explored the thermal and photochemical decompositions of related compounds, contributing to the understanding of reaction pathways in organic chemistry (Yakushijin, Tsuruta, & Furukawa, 1982).

Palladium-Catalysed Direct Heteroarylations

The use of similar furan derivatives in palladium-catalysed direct arylation of heteroaromatics has been researched by Fu, Zhao, Bruneau, and Doucet (2012). They found that such compounds prevent the formation of dimers or oligomers, allowing for the efficient formation of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).

Glycosidase Inhibitory Activities

The synthesis of derivatives of ethyl 5-(5-methyl-2-pyridyl)-2-furoate for potential biological activity has been studied by Moreno‐Vargas, Robina, Demange, and Vogel (2003). Their research into glycosidase inhibitory activities highlights the potential of these compounds in biomedical applications (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Synthesis of Derivatives

Research by Kuticheva, Pevzner, and Petrov (2015) into the synthesis of derivatives of alkyl 2-furoates, including ethyl 5-(5-methyl-2-pyridyl)-2-furoate, sheds light on methods of producing complex organic molecules, which is crucial for the development of pharmaceuticals and other compounds (Kuticheva, Pevzner, & Petrov, 2015).

Catalysis and Reaction Pathways

The compound has also been studied in the context of catalysis and reaction pathways. For example, Pacheco, Labinger, Sessions, and Davis (2015) explored its use in the synthesis of biobased terephthalic acid precursors, contributing to the field of renewable materials and green chemistry (Pacheco, Labinger, Sessions, & Davis, 2015).

properties

IUPAC Name

ethyl 5-(5-methylpyridin-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)8-14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMFTYRHWMDDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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